molecular formula C17H23N3O3 B13992550 2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1h)-one CAS No. 93725-46-3

2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1h)-one

Cat. No.: B13992550
CAS No.: 93725-46-3
M. Wt: 317.4 g/mol
InChI Key: WUKBBSLAHMJAEH-UHFFFAOYSA-N
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Description

2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes an amino group, a diethoxypropyl side chain, and a phenyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and other substituents on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-diphenylpyrimidine
  • 2-Amino-5-ethyl-6-phenylpyrimidin-4(1H)-one
  • 2-Amino-5-(3,3-dimethoxypropyl)-6-phenylpyrimidin-4(1H)-one

Uniqueness

2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1H)-one is unique due to its specific diethoxypropyl side chain, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored activities and applications .

Properties

CAS No.

93725-46-3

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

2-amino-5-(3,3-diethoxypropyl)-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H23N3O3/c1-3-22-14(23-4-2)11-10-13-15(12-8-6-5-7-9-12)19-17(18)20-16(13)21/h5-9,14H,3-4,10-11H2,1-2H3,(H3,18,19,20,21)

InChI Key

WUKBBSLAHMJAEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC1=C(N=C(NC1=O)N)C2=CC=CC=C2)OCC

Origin of Product

United States

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